
4-(2-Bromoethyl)-1,2-difluorobenzene
概要
説明
4-(2-Bromoethyl)-1,2-difluorobenzene is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Organic Transformations
4-(2-Bromoethyl)-1,2-difluorobenzene and related compounds are valuable in various organic transformations. For instance, derivatives such as 1,2-Dibromobenzenes are crucial precursors for reactions based on benzynes' intermediate formation. These derivatives are obtained through sequences like regioselective bromination, ortho-metalation, and halogen/metal permutations, which are significant in organic synthetic strategies (Diemer, Leroux, & Colobert, 2011).
Catalysis and Substitution Reactions
The compound also finds applications in catalysis, as illustrated in studies involving the substitution of aromatic fluorides with disulfides. For example, the presence of RhH(PPh3)4 as a catalyst facilitates the reaction of aromatic fluorides with organic disulfides, indicating the compound's utility in promoting specific types of chemical reactions (Arisawa et al., 2008).
Vibrational Spectroscopy and Structural Analysis
In the field of vibrational spectroscopy, compounds like 1-bromo-2,4-difluorobenzene have been used to conduct normal coordinate analyses, aiding in the vibrational assignments of various molecules. These analyses contribute to the understanding of molecular structures and behaviors (Reddy & Rao, 1994).
Electrochemical Studies
Electrochemical studies have utilized halobenzenes, including 1-bromo-4-fluorobenzene, to understand mechanisms like cathodic dehalogeno-defluorination. Such studies are crucial in areas like the development of electrochemical synthesis processes and the understanding of reaction mechanisms in electrolytes (Horio et al., 1996).
Organometallic Chemistry
Partially fluorinated benzenes, including 1,2-difluorobenzene, are increasingly recognized for their roles in organometallic chemistry. They serve as solvents or ligands in transition-metal-based catalysis, demonstrating their versatility in facilitating and influencing metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).
作用機序
Target of Action
Bromoethyl compounds are known to interact with various enzymes and proteins in the body . For instance, a similar compound, (2-BROMOETHYL) (2-‘FORMYL-4’-AMINOPHENYL) ACETATE, is known to act upon elastin, a key protein in the human body .
Mode of Action
Bromoethyl compounds are known to undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromoethyl group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Bromoethyl compounds are known to interact with various biochemical pathways, potentially affecting the function of enzymes and proteins .
Result of Action
The interaction of bromoethyl compounds with various enzymes and proteins can lead to changes in cellular function .
Action Environment
The action, efficacy, and stability of 4-(2-Bromoethyl)-1,2-difluorobenzene can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
特性
IUPAC Name |
4-(2-bromoethyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJCCCKEWTUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567056 | |
| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175018-77-6 | |
| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

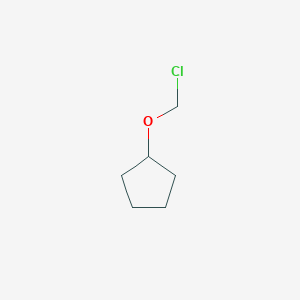

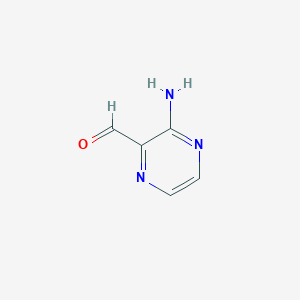

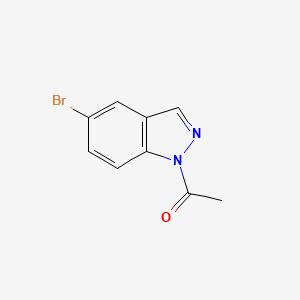
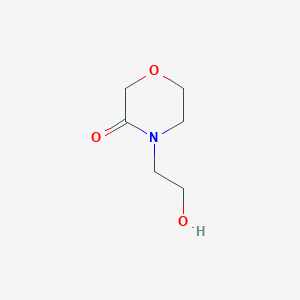
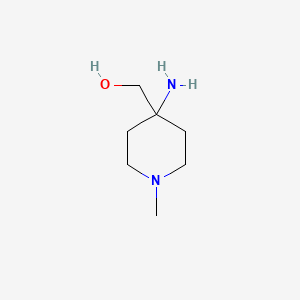
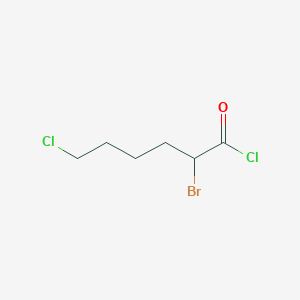

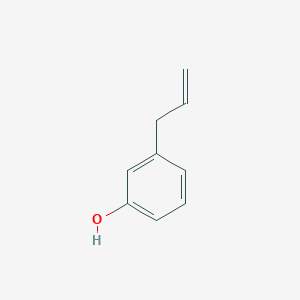
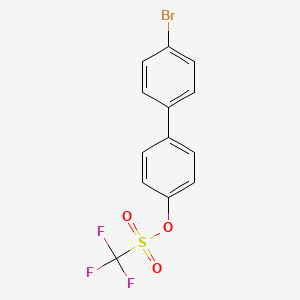
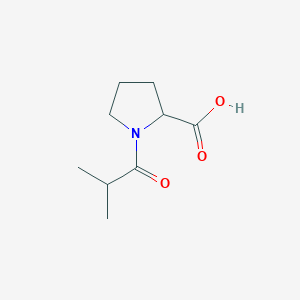

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)
